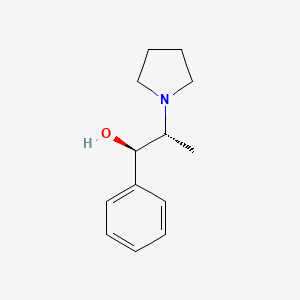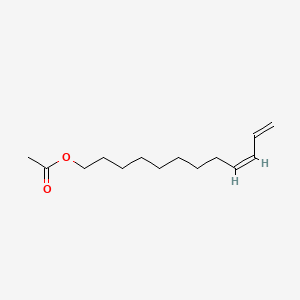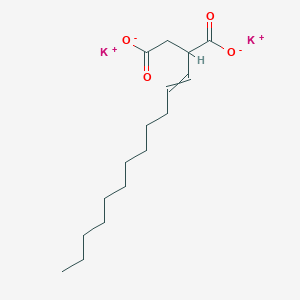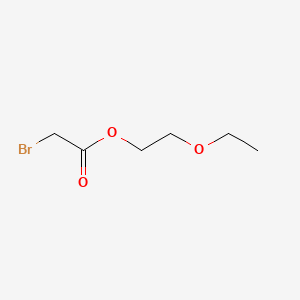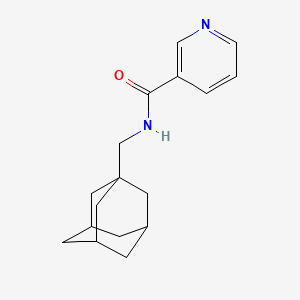
N-(1-Adamantylmethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Adamantylmethyl)nicotinamide: is a compound that combines the structural features of adamantane and nicotinamide. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while nicotinamide is a form of vitamin B3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantylmethyl)nicotinamide typically involves the reaction of 1-adamantylmethylamine with nicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N-(1-Adamantylmethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The nicotinamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Hydroxylated or ketone derivatives of the adamantyl group.
Reduction: Amines derived from the nicotinamide moiety.
Substitution: Various substituted nicotinamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(1-Adamantylmethyl)nicotinamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. The adamantyl group is known for enhancing the stability and bioavailability of molecules, making it a valuable component in drug design .
Medicine: this compound has potential therapeutic applications. It is being investigated for its role in modulating biological pathways related to neuroprotection and anti-inflammatory effects .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to the rigidity and stability imparted by the adamantyl group .
Mecanismo De Acción
The mechanism of action of N-(1-Adamantylmethyl)nicotinamide involves its interaction with various molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The nicotinamide moiety can interact with enzymes involved in cellular metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), influencing processes like DNA repair and cellular stress responses .
Comparación Con Compuestos Similares
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.
Nicotinamide Riboside: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Uniqueness: N-(1-Adamantylmethyl)nicotinamide is unique due to the combination of the adamantyl and nicotinamide moieties. This dual functionality provides enhanced stability, bioavailability, and potential therapeutic effects compared to other similar compounds .
Propiedades
Número CAS |
24813-26-1 |
|---|---|
Fórmula molecular |
C17H22N2O |
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
N-(1-adamantylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H22N2O/c20-16(15-2-1-3-18-10-15)19-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9,11H2,(H,19,20) |
Clave InChI |
PAFNPGZCRJCQGN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


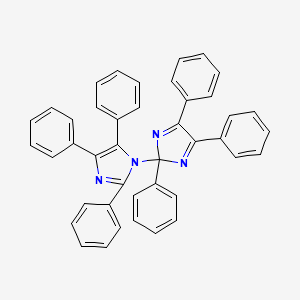
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
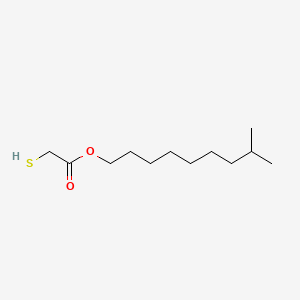
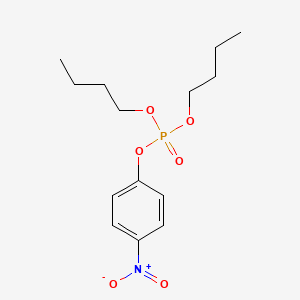
![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
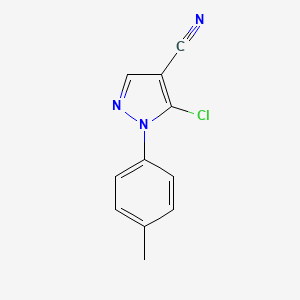

![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
